molecular formula C5H12ClO3P B146581 Diethyl (chloromethyl)phosphonate CAS No. 3167-63-3

Diethyl (chloromethyl)phosphonate

Cat. No. B146581
CAS RN: 3167-63-3
M. Wt: 186.57 g/mol
InChI Key: MZBIWKMCTWJLPT-UHFFFAOYSA-N
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Description

Diethyl (chloromethyl)phosphonate is a chemical compound that is part of the broader class of organophosphorus compounds. It is characterized by the presence of a phosphonate group attached to a chloromethyl moiety. This compound is of interest due to its utility in various synthetic applications, including the preparation of phosphonate derivatives and potential use in the synthesis of mixed metal-phosphonate materials .

Synthesis Analysis

The synthesis of diethyl (chloromethyl)phosphonate derivatives can be achieved through different methods. One approach involves the reaction of commercially available diethyl (1,1,1-trichloromethyl)phosphonate with aldehydes and ketones to generate (chlorovinyl)phosphonates in a single step, which can then be hydrogenated to saturated phosphonates . Another method includes the preparation of diethyl trichloromethylphosphonite from trichloromethyldichlorophosphine and ethanol in the presence of a base, followed by reaction with triethyl phosphite to obtain diethyl dichloromethylphosphonate .

Molecular Structure Analysis

The molecular structure of diethyl (chloromethyl)phosphonate derivatives has been elucidated using X-ray diffraction techniques. For instance, the crystal and molecular structure of diethyl[5,6-dichloro-1,3-benzodioxol-(2)]-phosphonate, a related compound, was determined, revealing a triclinic space group and providing insights into the geometry of the structure . Similarly, the structure of diethyl[bis-(p-chlorophenoxy)-methan]-phosphonate was solved, showing a triclinic space group and two molecules per unit cell .

Chemical Reactions Analysis

Diethyl (chloromethyl)phosphonate can undergo various chemical reactions. It can be used as an intermediate in the synthesis of alkynes, as demonstrated in the preparation of (4-methoxyphenyl)ethyne through condensation and elimination reactions . Additionally, it can react with nitrile oxides to form diethyl 5-acetoxy-3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl-5-phosphonate under mild conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of diethyl (chloromethyl)phosphonate derivatives have been studied using various analytical techniques. For example, diethyl (hydroxy(4-methoxyphenyl) methyl) phosphonate was characterized by FTIR, FT-Raman, and UV-Vis spectroscopy. Density Functional Theory (DFT) calculations were performed to analyze the vibrational, electronic, and thermodynamic properties of the molecule. The HOMO-LUMO gap was determined to study the chemical behavior of the compound, and thermogravimetric analysis provided insights into its thermal stability .

Scientific Research Applications

Synthesis of Alkynes

Diethyl (dichloromethyl)phosphonate is used in the synthesis of alkynes, such as (4-methoxyphenyl)ethyne. This process involves condensation, elimination, reduction, and replacement reactions, demonstrating its versatility in organic synthesis (Marinetti & Savignac, 2003).

Synthesis of α-Aminophosphonates for Corrosion Inhibition

Diethyl (chloromethyl)phosphonate derivatives are synthesized for use as corrosion inhibitors in industrial processes. These α-aminophosphonates show effectiveness in reducing mild steel corrosion in acidic solutions, highlighting their industrial application potential (Gupta et al., 2017).

Reactivity with Aldehydes and Ketones

Diethyl (trichloromethyl)phosphonate reacts with aldehydes and ketones to generate (chlorovinyl)phosphonates in a single step, which can be further hydrogenated to saturated phosphonates. This showcases its reactivity and potential in creating various organic compounds (Lowen & Almond, 1994).

Application in Flame Retardancy

Triazine-phosphonate derivatives, including diethyl (chloromethyl)phosphonate, are investigated for their flame retardant properties on cotton fabrics. Understanding their thermal degradation process and mechanism of action contributes to enhancing fire safety in textile applications (Nguyen et al., 2015).

Use in Synthesizing Phosphonate Ligands

Phosphonate derivatives of diethyl (chloromethyl)phosphonate are used in synthesizing new classes of ligands, which can further react with various bases, providing a basis for diverse chemical applications and potential biological activities (Ochocki et al., 1997).

Role in Enhancing Anticorrosion Properties

Diethyl (phenylamino) methyl) phosphonate derivatives exhibit significant anticorrosion properties. Their synthesis and application in protecting metals from corrosion, especially in acidic environments, demonstrate their value in material science and engineering (Moumeni et al., 2020).

Safety And Hazards

Diethyl (chloromethyl)phosphonate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified under flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing .

properties

IUPAC Name

1-[chloromethyl(ethoxy)phosphoryl]oxyethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H12ClO3P/c1-3-8-10(7,5-6)9-4-2/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZBIWKMCTWJLPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CCl)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1062883
Record name Phosphonic acid, (chloromethyl)-, diethyl ester
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Molecular Weight

186.57 g/mol
Source PubChem
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Product Name

Diethyl (chloromethyl)phosphonate

CAS RN

3167-63-3
Record name Diethyl P-(chloromethyl)phosphonate
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Record name Phosphonic acid, P-(chloromethyl)-, diethyl ester
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Record name Diethyl (chloromethyl)phosphonate
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Record name Phosphonic acid, P-(chloromethyl)-, diethyl ester
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Record name Phosphonic acid, (chloromethyl)-, diethyl ester
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Record name Diethyl (chloromethyl)phosphonate
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Record name Diethyl (chloromethyl)phosphonate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
46
Citations
R Waschbüsch, J Carran, A Marinetti… - Chemical …, 1997 - ACS Publications
A number of reviews dealing with phosphonate chemistry have appeared over the years. 1 Most concern the use of phosphonate-stabilized carbanions as olefination reagents in Horner…
Number of citations: 25 pubs.acs.org
DY Kim, KH Suh, JS Choi, JY Mang… - Synthetic …, 2000 - Taylor & Francis
… To stirred solution of diethyl chloromethyl phosphonate ( 45 mg, 0.24 mmol) in THF (1 mL) was added dropwise n-BuLi (2.15 M, 0.13 mL, 0.27 mmol) at 78 OC under nitrogen. Stirring …
Number of citations: 22 www.tandfonline.com
MI Antczak, JL Montchamp - Organic Letters, 2008 - ACS Publications
Organoboranes react with phosphorus-containing carbenoids to produce a variety of functionalized organophosphorus compounds under mild conditions. In some cases, selective …
Number of citations: 34 pubs.acs.org
ST Nguyen, NP Peet - Synthesis, 2011 - thieme-connect.com
Thieme E-Journals - Synthesis / Full Text DE EN Home Products Journals Books Book Series Service Library Service Help Contact Portal SYNTHESIS Full-text search Full-text search …
Number of citations: 3 www.thieme-connect.com
CBC Boyce, SB Webb - Journal of the Chemical Society C: Organic, 1971 - pubs.rsc.org
… cleavage product to (VII) , 00-diethyl chloromethylphosphonate, has been identified as a product of the reaction of vinyl chloride with phosphorus trichloride and oxygen, after …
Number of citations: 3 pubs.rsc.org
DC Leggett - 1990 - erdc-library.erdc.dren.mil
A solvent/water partitioning method was used to measure the complex fonnation between dimethyl methylphosphonate (DMMP) and hexafluoroisopropanol (HFIP). The highest …
Number of citations: 2 erdc-library.erdc.dren.mil
P Beier - Beilstein J. Org. Chem, 2012 - cyberleninka.org
… , we have shown access to (E)-2-nitro-1-alkenyl(pentafluorosulfanyl)benzenes from nitro-(pentafluorosulfonyl)benzenes by VNS reaction with diethyl chloromethylphosphonate followed …
Number of citations: 6 cyberleninka.org
MI Antczak, JL Montchamp - The Journal of Organic Chemistry, 2009 - ACS Publications
The homologation of phosphorus carbenoids with organoboranes leads to α-boranophosphorus compounds, which can be further functionalized through reactions with various …
Number of citations: 10 pubs.acs.org
MK Poindexter, TJ Katz - Tetrahedron letters, 1988 - Elsevier
… and diethyl chloromethylphosphonate was obtained, from which the latter was removed by bulb-to-bulb distillation at 0.6 mm pressure (120 “C). The yield of diethyl I-…
Number of citations: 21 www.sciencedirect.com
WJM Van Tilborg, CJ Smit - Recueil des Travaux Chimiques …, 1980 - Wiley Online Library
Electro‐reduction of diethyl(trichloromethyl)phosphonate in the presence of aldehydes or ketones replaces the oxygen atom of the carbonyl group by a dichloromethylene group. The …
Number of citations: 13 onlinelibrary.wiley.com

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